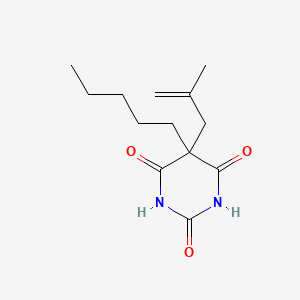![molecular formula C8H12O3 B13811896 methyl (1S,4R,5S)-4-hydroxybicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13811896.png)
methyl (1S,4R,5S)-4-hydroxybicyclo[3.1.0]hexane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (1S,4R,5S)-4-hydroxybicyclo[310]hexane-1-carboxylate is a bicyclic compound with a unique structure that includes a hydroxyl group and a carboxylate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1S,4R,5S)-4-hydroxybicyclo[3.1.0]hexane-1-carboxylate can be achieved through several methods. One common approach involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes using an organic or iridium photoredox catalyst under blue LED irradiation . This method provides good yields and high diastereoselectivity, making it suitable for producing the desired bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve scalable photochemical reactions, leveraging the efficiency and selectivity of photoredox catalysis. The use of continuous flow reactors can further enhance the scalability and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (1S,4R,5S)-4-hydroxybicyclo[3.1.0]hexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylate ester can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
Methyl (1S,4R,5S)-4-hydroxybicyclo[3.1.0]hexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of methyl (1S,4R,5S)-4-hydroxybicyclo[3.1.0]hexane-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl group and carboxylate ester play crucial roles in binding to enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R,4R,5S)-1-Isopropyl-4-methoxy-4-methylbicyclo[3.1.0]hexane
- (1R,3S,4R,5S)-1-Isopropyl-4-methylbicyclo[3.1.0]hexan-3-yl acetate
Uniqueness
Methyl (1S,4R,5S)-4-hydroxybicyclo[3.1.0]hexane-1-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl group and carboxylate ester make it versatile for various chemical transformations and potential therapeutic applications.
Propriétés
Formule moléculaire |
C8H12O3 |
|---|---|
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
methyl (1S,4R,5S)-4-hydroxybicyclo[3.1.0]hexane-1-carboxylate |
InChI |
InChI=1S/C8H12O3/c1-11-7(10)8-3-2-6(9)5(8)4-8/h5-6,9H,2-4H2,1H3/t5-,6-,8+/m1/s1 |
Clé InChI |
WIIAYPFYDIVMMA-JKMUOGBPSA-N |
SMILES isomérique |
COC(=O)[C@]12CC[C@H]([C@H]1C2)O |
SMILES canonique |
COC(=O)C12CCC(C1C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


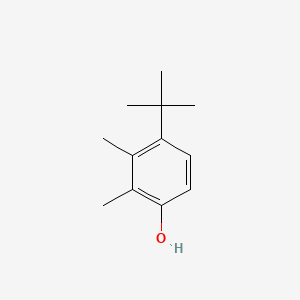
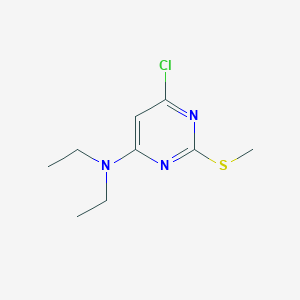
![(1R,4R)-2-benzyl-7-bromo-6-methoxy-2-azabicyclo[2.2.1]heptane](/img/structure/B13811822.png)
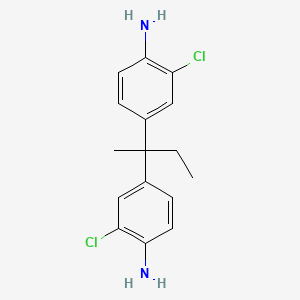
![[1-(4-Aminobenzoyl)oxy-2-methylpropan-2-yl]-(3-methylbutyl)azaniumchloride](/img/structure/B13811829.png)
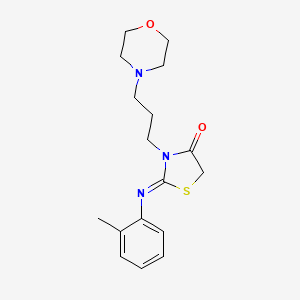


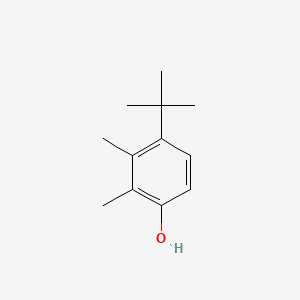

![Hexamethylendiamin-N,N-diessigsaeure Dihydrochloride; [(6-Amino-hexyl)-carboxymethyl-amino]-acetic Acid Dihydrochloride](/img/structure/B13811864.png)

![9-methyltetracyclo[6.2.1.13,6.02,7]dodec-4-ene](/img/structure/B13811868.png)
